N-[1-(3-nitrophenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-4-3-5-10(6-9)12(14)15/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYCGNYYDVLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-nitrophenyl)ethyl]acetamide typically involves the reaction of 3-nitroacetophenone with ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
The table below highlights structural differences among N-[1-(3-nitrophenyl)ethyl]acetamide and related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Ethyl linker, 3-NO₂ phenyl | C₁₀H₁₂N₂O₃ | 208.22 | Nitro, acetamide, ethyl |
| N-(3-Nitrophenyl)acetamide | Direct phenyl attachment, 3-NO₂ | C₈H₈N₂O₃ | 180.16 | Nitro, acetamide |
| 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide | Chloro, methyl, ethyl linker, 3-NO₂ | C₁₁H₁₃ClN₂O₃ | 256.69 | Chloro, methyl, nitro, acetamide |
| N-[(1S)-1-(4-Bromophenyl)ethyl]acetamide | Bromo (para), ethyl linker | C₁₀H₁₂BrNO₂ | 258.12 | Bromo, acetamide, ethyl |
| N-(3-Amino-4-methoxyphenyl)acetamide | Amino, methoxy (para) | C₉H₁₂N₂O₂ | 180.21 | Amino, methoxy, acetamide |
Key Observations :
- Nitro Position : The meta-nitro group in this compound contrasts with para-substituted analogs (e.g., bromo in CAS 186296-23-1), affecting electronic distribution and reactivity .
- Additional Substituents : Chloro and methyl groups in 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide enhance electrophilicity and metabolic stability, respectively .
Physicochemical Properties
Hydrogen Bonding and Crystallography
- This compound : Likely exhibits intramolecular hydrogen bonds between the acetamide NH and nitro oxygen, as seen in related structures (e.g., O—H⋯O and N—H⋯O interactions in naphthofuran derivatives ).
- N-(3-Nitrophenyl)acetamide : Shows a planar structure with strong hydrogen-bonding capacity (PSA = 74.9 Ų), influencing solubility and crystallinity .
Solubility and Lipophilicity
- The ethyl linker in this compound increases logP compared to N-(3-Nitrophenyl)acetamide (predicted logP ~1.8 vs. 1.5), enhancing membrane permeability but reducing aqueous solubility .
- Chloro-substituted analogs (e.g., 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide) exhibit higher logP values (~2.5), favoring lipid-rich environments .
Reactivity Trends
- The nitro group directs electrophilic substitution to the para position, enabling further functionalization (e.g., reduction to amines or coupling reactions) .
- Ethyl-linked analogs demonstrate enhanced stability in acidic conditions compared to direct phenyl-attached acetamides due to reduced resonance effects .
Antimicrobial Activity
Therapeutic Potential
- Pyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl acetamides (e.g., compound 20a) act as GPR139 agonists, indicating that ethyl-linked acetamides may modulate central nervous system targets .
- Brominated analogs (e.g., CAS 186296-23-1) are explored for their bioactivity in oncology, leveraging halogen interactions with protein binding pockets .
Biological Activity
N-[1-(3-nitrophenyl)ethyl]acetamide, a compound of interest in medicinal chemistry, exhibits various biological activities that are being investigated for potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a nitrophenyl group and an ethyl chain attached to an acetamide moiety. The synthesis typically involves the reaction of 3-nitroacetophenone with ethylamine in the presence of acetic anhydride, followed by heating under reflux conditions to ensure complete conversion .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various cellular targets, similar to other indole derivatives. The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Potential Targets
- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Interaction : Possible interaction with receptors similar to those affected by indole derivatives, which are known for their diverse biological activities including anti-inflammatory and antimicrobial effects .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Similar compounds have been shown to exhibit activity against various bacterial strains, suggesting that this compound could also be effective against pathogens like Klebsiella pneumoniae .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. It is hypothesized that it may modulate the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-10 (IL-10), which play crucial roles in immune response regulation .
Study on Antibacterial Activity
A study focused on related acetamides demonstrated significant antibacterial activity against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating effectiveness. The structural modifications in these compounds were critical for enhancing their biological activity .
Cytotoxicity and Pharmacokinetics
Preliminary studies suggest favorable cytotoxicity profiles for this compound, indicating its potential safety for further in vivo testing. Additionally, pharmacokinetic evaluations have shown promising parameters for oral bioavailability, making it a candidate for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-ethylacetamide | Lacks nitro group | Limited biological activities |
| N-(3-nitrophenyl)acetamide | Similar structure but without ethyl group | Antimicrobial properties |
| This compound | Contains both ethyl and nitrophenyl groups | Antimicrobial, anti-inflammatory |
Q & A
Basic: What are the key synthetic routes for N-[1-(3-nitrophenyl)ethyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common route starts with 3-nitroacetophenone, which undergoes reductive amination with acetamide in the presence of a catalyst (e.g., sodium cyanoborohydride) under reflux in ethanol or methanol . Industrial-scale synthesis may employ continuous flow reactors to optimize temperature control and reduce side reactions . Key factors affecting yield include:
- Catalyst type : Transition-metal catalysts (e.g., Pd/C) improve selectivity.
- Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates.
- Temperature : Reflux conditions (~80°C) balance reaction speed and byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
